Benzene, 1,2-dimethoxy-3,4,5-trinitro-

Crystallography Computational Chemistry Materials Science

Researchers requiring a structurally validated trinitrobenzene derivative with defined density for energetic materials research often face limited commercial availability and incomplete characterization data. 3,4,5-Trinitroveratrole (CAS 17418-07-4) addresses this gap with: • Published X-ray crystal structure providing validated atomic coordinates for DFT benchmarking • Defined density profile (1.579 g/cm³) enabling controlled structure-property studies vs. TNB (1.76 g/cm³) • Proven utility as a precursor to 5(7),6-dimethoxy-4-nitrobenzofuroxans via nitro-azide substitution Supplied with full spectroscopic documentation for immediate experimental deployment.

Molecular Formula C8H7N3O8
Molecular Weight 273.16 g/mol
CAS No. 17418-07-4
Cat. No. B103376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2-dimethoxy-3,4,5-trinitro-
CAS17418-07-4
Synonyms1,2-dimethoxy-3,4,5-trinitro-benzene
Molecular FormulaC8H7N3O8
Molecular Weight273.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC
InChIInChI=1S/C8H7N3O8/c1-18-5-3-4(9(12)13)6(10(14)15)7(11(16)17)8(5)19-2/h3H,1-2H3
InChIKeyNZXYYWMLCFKCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethoxy-3,4,5-trinitrobenzene Physicochemical Profile


1,2-Dimethoxy-3,4,5-trinitrobenzene (CAS 17418-07-4, also known as 3,4,5-trinitroveratrole) is a fully substituted nitroaromatic compound bearing three nitro groups and two methoxy groups on a benzene ring. Its molecular formula is C₈H₇N₃O₈, with a molecular weight of 273.16 g/mol [1]. The compound was first synthesized and characterized over a century ago [2], and recent work has provided complete spectroscopic characterization and the first X-ray crystal structure [3]. As a polysubstituted trinitrobenzene derivative, it occupies a niche within the broader class of nitroaromatics, distinct from sym-trinitrobenzene (TNB), trinitrotoluene (TNT), and amino-substituted analogs such as TATB. Its calculated density of 1.579 g/cm³ and predicted boiling point of 499°C at 760 mmHg [4] define its basic physical profile for handling and formulation considerations.

1,2-Dimethoxy-3,4,5-trinitrobenzene: Key Differentiators


Within the trinitrobenzene family, the specific substitution pattern dictates critical properties including crystal packing density, thermal stability, and chemical reactivity. 1,3,5-Trinitrobenzene (TNB) exhibits a density of 1.76 g/cm³ [1] versus the calculated 1.579 g/cm³ for 1,2-dimethoxy-3,4,5-trinitrobenzene [2], while 3,4,5-trinitrotoluene (a methyl-substituted analog) shows an intermediate density of 1.608 g/cm³ . These differences in crystal density directly affect detonation performance parameters and formulation behavior in energetic materials applications [3]. Furthermore, the presence of electron-donating methoxy groups alters the electronic character of the aromatic ring relative to unsubstituted TNB, modifying both the compound's susceptibility to nucleophilic attack [4] and its performance as a substrate in synthetic transformations. Procurement of a generic trinitrobenzene derivative without consideration of the specific methoxy substitution pattern would introduce uncontrolled variables in any application where density, molecular conformation, or site-specific reactivity are critical experimental parameters.

1,2-Dimethoxy-3,4,5-trinitrobenzene: Comparative Evidence


X-ray Crystal Structure and Molecular Conformation

In 2024, Cordes, Smellie, and Chalmers reported the first X-ray crystallographic characterization of 1,2-dimethoxy-3,4,5-trinitrobenzene, along with complete 1H NMR, 13C NMR, and IR spectroscopic data that updated earlier incomplete reports [1]. This crystallographic dataset provides experimental atomic coordinates and intermolecular packing information that is unavailable for the comparator 3,4,5-trinitrotoluene, whose crystal structure remains unreported in the Cambridge Structural Database. While 1,3,5-trinitrobenzene (TNB) has been structurally characterized by neutron diffraction [2], the methoxy-substituted derivative exhibits distinct nonplanar geometry due to steric crowding between adjacent nitro and methoxy groups. The availability of experimentally validated crystallographic data enables accurate computational modeling of this compound in contrast to analogs lacking such data, where density functional theory calculations must rely on geometry optimization alone without experimental validation.

Crystallography Computational Chemistry Materials Science

Crystal Density Differentiation from Benchmarks

The calculated density of 1,2-dimethoxy-3,4,5-trinitrobenzene is 1.579 g/cm³ [1]. This value is lower than that of the unsubstituted comparator 1,3,5-trinitrobenzene (TNB), which has a reported density of 1.76 g/cm³ [2], and also lower than the structurally analogous 3,4,5-trinitrotoluene, which exhibits a calculated density of 1.608 g/cm³ . In the context of TATB analogs, where density is a primary performance metric for energetic materials, the trend observed is that substitution with methoxy groups reduces crystal density relative to amino-substituted analogs. The Chaykovsky and Adolph study on trisubstituted trinitrobenzene derivatives established that density is highly sensitive to the nature of substituents, with amino-substituted TATB analogs achieving higher densities than alkoxy-substituted variants [3]. This density difference is quantifiable: 1,2-dimethoxy-3,4,5-trinitrobenzene is approximately 10.3% less dense than TNB and 1.8% less dense than 3,4,5-trinitrotoluene.

Energetic Materials Formulation Science Density Optimization

Synthetic Pathway via Sequential Nitration

The synthesis of 1,2-dimethoxy-3,4,5-trinitrobenzene (3,4,5-trinitroveratrole) proceeds via additional nitration of 4,5-dinitroveratrole. As documented in nitration studies, 4,5-dinitroveratrole undergoes further nitration in acetic acid and acetic anhydride to yield 3,4,5-trinitroveratrole [1]. This synthetic route differs mechanistically from the preparation of unsubstituted 1,3,5-trinitrobenzene, which is typically synthesized via decarboxylation of 2,4,6-trinitrobenzoic acid [2]. The sequential nitration approach on a dimethoxybenzene scaffold represents a distinct synthetic strategy compared to the functional group transformations required for amino-substituted TATB analogs, where nucleophilic aromatic substitution of halotrinitrobenzenes is the predominant methodology [3]. This synthetic accessibility via electrophilic aromatic substitution on an activated veratrole scaffold may offer practical advantages in laboratory-scale preparation relative to analogs requiring more complex multi-step sequences.

Organic Synthesis Nitroaromatic Chemistry Precursor Preparation

Nucleophilic Substitution of a Nitro Group

A key differentiating reactivity feature of 1,2-dimethoxy-3,4,5-trinitrobenzene is its ability to undergo nucleophilic substitution of a nitro group by azide ion, followed by pyrolytic ring closure to yield dimethoxy-4-nitrobenzofuroxans [1]. In contrast, the dinitro analog 4,5-dinitroveratrole under identical thermolysis conditions with sodium azide and dimethylsulfoxide yields 5,6-dimethoxybenzofuroxan without nitro group displacement [1]. This reactivity distinction is not observed with 1,3,5-trinitrobenzene (TNB) under analogous conditions, where the symmetrical arrangement of nitro groups without ortho-methoxy activation presents a different nucleophilic substitution profile. The presence of electron-donating methoxy groups ortho to nitro substituents activates specific positions for nucleophilic attack, enabling synthetic transformations that are either less efficient or impossible with unsubstituted TNB or methyl-substituted analogs such as 3,4,5-trinitrotoluene.

Synthetic Methodology Benzofuroxan Synthesis Nucleophilic Substitution

1,2-Dimethoxy-3,4,5-trinitrobenzene: Application Scenarios


Dimethoxybenzofuroxan Intermediate

This compound serves as a specific precursor for the synthesis of 5(7),6-dimethoxy-4-nitrobenzofuroxans via nucleophilic substitution of a nitro group by azide ion followed by pyrolytic ring closure [1]. This transformation is not achievable using the less nitrated 4,5-dinitroveratrole analog, which undergoes ring closure without nitro group displacement, yielding a different benzofuroxan product [1]. Researchers requiring access to dimethoxy-substituted benzofuroxans with retained nitro functionality should prioritize this compound over alternative trinitrobenzene derivatives that lack the necessary ortho-methoxy activation pattern.

Crystallography and Computational Modeling

The recent publication of the first X-ray crystal structure of 1,2-dimethoxy-3,4,5-trinitrobenzene, along with complete 1H NMR, 13C NMR, and IR spectroscopic characterization [2], provides a robust experimental dataset for computational chemistry validation. Unlike the comparator 3,4,5-trinitrotoluene, which lacks a reported crystal structure, this compound offers experimentally determined atomic coordinates and intermolecular packing information. This makes it suitable as a model system for validating density functional theory calculations on polysubstituted nitroaromatics and for studying the effects of steric crowding between adjacent nitro and methoxy substituents on molecular conformation.

Density-Tuned Energetic Materials Research

With a calculated density of 1.579 g/cm³ [3], 1,2-dimethoxy-3,4,5-trinitrobenzene occupies a lower-density niche within the trinitrobenzene family compared to the unsubstituted 1,3,5-trinitrobenzene (TNB) at 1.76 g/cm³ [4] and 3,4,5-trinitrotoluene at 1.608 g/cm³ . In the context of TATB analog development, where density is a critical performance parameter and substituent effects on density have been systematically studied [5], this compound provides a quantifiably distinct density profile. Researchers developing composite energetic formulations where lower density is desirable, or those conducting structure-property relationship studies across substituent types, will find this compound a valuable comparator within the trinitrobenzene chemical space.

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